Chemical structure and properties of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid
Chemical structure and properties of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid
An In-depth Technical Guide to 2-Acetamido-3-(3-methoxyphenyl)propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid, a notable N-acetylated amino acid derivative. N-acetylated amino acids (NAAAs) are increasingly recognized for their roles in metabolism, cellular regulation, and as valuable synthons in medicinal chemistry.[1] This document delineates the molecule's chemical structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores the compound's spectroscopic signature, potential pharmacological significance in drug discovery, and essential safety protocols. The content herein is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.
Chemical Identity and Molecular Structure
2-Acetamido-3-(3-methoxyphenyl)propanoic acid is a derivative of phenylalanine, featuring an acetamido group at the alpha-carbon and a methoxy substitution on the meta-position of the phenyl ring. This N-acetylation significantly alters the polarity and metabolic stability compared to its parent amino acid, 3-methoxyphenylalanine. The molecule possesses a chiral center at the C2 carbon, thus existing as (R) and (S) enantiomers or as a racemic mixture.
dot graph { layout="neato"; node [shape=plaintext]; bgcolor="#FFFFFF";
// Define nodes for atoms C1 [label="C", pos="0,0!", fontcolor="#202124"]; O1 [label="O", pos="-0.8,-0.5!", fontcolor="#EA4335"]; O2 [label="OH", pos="0.8,-0.5!", fontcolor="#EA4335"]; C2 [label="C", pos="0,1.5!", fontcolor="#202124"]; H_alpha [label="H", pos="-0.7,1.8!", fontcolor="#5F6368"]; N [label="N", pos="0.7,2.3!", fontcolor="#4285F4"]; H_amide [label="H", pos="0.4,2.9!", fontcolor="#5F6368"]; C_acetyl [label="C", pos="1.7,2.5!", fontcolor="#202124"]; O_acetyl [label="O", pos="2.3,1.9!", fontcolor="#EA4335"]; CH3_acetyl [label="CH₃", pos="2.1,3.4!", fontcolor="#202124"]; C3 [label="CH₂", pos="-0.5,2.8!", fontname="Helvetica-Bold", fontcolor="#202124"]; C_phenyl_1 [label="C", pos="-1.5,3.5!", fontcolor="#202124"]; C_phenyl_2 [label="C", pos="-1.8,4.5!", fontcolor="#202124"]; H_phenyl_2 [label="H", pos="-2.6,4.8!", fontcolor="#5F6368"]; C_phenyl_3 [label="C", pos="-1.0,5.5!", fontcolor="#202124"]; C_phenyl_4 [label="C", pos="0,5.8!", fontcolor="#202124"]; H_phenyl_4 [label="H", pos="0.5,6.5!", fontcolor="#5F6368"]; C_phenyl_5 [label="C", pos="0.3,4.8!", fontcolor="#202124"]; H_phenyl_5 [label="H", pos="1.1,4.5!", fontcolor="#5F6368"]; C_phenyl_6 [label="C", pos="-0.5,3.8!", fontcolor="#202124"]; H_phenyl_6 [label="H", pos="-0.2,3.1!", fontcolor="#5F6368"]; O_methoxy [label="O", pos="-1.5,6.5!", fontcolor="#EA4335"]; CH3_methoxy [label="CH₃", pos="-2.5,6.8!", fontcolor="#202124"];
// Define edges for bonds edge [color="#202124"]; C1 -- O1 [len=1.2, style=double]; C1 -- O2 [len=1.2]; C1 -- C2 [len=1.5]; C2 -- H_alpha [len=1.0]; C2 -- N [len=1.5]; C2 -- C3 [len=1.5]; N -- H_amide [len=1.0]; N -- C_acetyl [len=1.5]; C_acetyl -- O_acetyl [len=1.2, style=double]; C_acetyl -- CH3_acetyl [len=1.5]; C3 -- C_phenyl_1 [len=1.5];
// Phenyl ring bonds C_phenyl_1 -- C_phenyl_2 [len=1.4]; C_phenyl_2 -- C_phenyl_3 [len=1.4]; C_phenyl_3 -- C_phenyl_4 [len=1.4]; C_phenyl_4 -- C_phenyl_5 [len=1.4]; C_phenyl_5 -- C_phenyl_6 [len=1.4]; C_phenyl_6 -- C_phenyl_1 [len=1.4];
// Phenyl ring hydrogens and methoxy group C_phenyl_2 -- H_phenyl_2 [len=1.0]; C_phenyl_3 -- O_methoxy [len=1.4]; O_methoxy -- CH3_methoxy [len=1.4]; C_phenyl_4 -- H_phenyl_4 [len=1.0]; C_phenyl_5 -- H_phenyl_5 [len=1.0]; C_phenyl_6 -- H_phenyl_6 [len=1.0]; } end_dot Caption: 2D structure of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-acetamido-3-(3-methoxyphenyl)propanoic acid | N/A |
| Synonyms | N-Acetyl-3-methoxy-DL-phenylalanine | N/A |
| CAS Number | 98632-99-6 (for racemic) | [2] |
| Molecular Formula | C₁₂H₁₅NO₄ | N/A |
| Molecular Weight | 237.25 g/mol | N/A |
| InChI Key | SDNGNSKFWTZCJG-UHFFFAOYSA-N (for racemic) |[2] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The methoxy and N-acetyl groups impart a degree of polarity that influences solubility and potential interactions with biological targets.
Table 2: Physicochemical Properties
| Property | Value | Implications & Context |
|---|---|---|
| Melting Point | Not available | The melting point of the related N-Acetyl-D-phenylalanine is 165-169 °C.[3] A similar range is expected. |
| Solubility | No data available | Expected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol, DMSO) and limited solubility in water. |
| pKa | ~3-4 (Carboxylic acid) | The carboxylic acid proton is acidic, enabling salt formation and influencing solubility in aqueous media at different pH values. |
| LogP | ~1.5 (Predicted) | This value suggests a moderate lipophilicity, which is often favorable for oral bioavailability in drug candidates. |
Spectroscopic Profile (Predicted)
While experimental spectra for this specific molecule are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This is an essential exercise for structure verification and quality control in a research setting.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key signals would include: a singlet for the acetyl methyl protons (~2.0 ppm), a singlet for the methoxy protons (~3.8 ppm), multiplets for the aromatic protons (6.7-7.2 ppm), a multiplet for the alpha-proton (~4.5 ppm), and multiplets for the beta-protons (~3.0 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield shift (>10 ppm).
-
¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbons of the amide and carboxylic acid (~170-175 ppm), aromatic carbons (110-160 ppm), the alpha-carbon (~55 ppm), the methoxy carbon (~55 ppm), the beta-carbon (~37 ppm), and the acetyl methyl carbon (~23 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), and strong C=O stretches for the carboxylic acid and amide groups (~1650-1710 cm⁻¹). The C-O stretch of the methoxy group should appear around 1250 cm⁻¹.[4]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ and [M+Na]⁺ ions in positive mode, confirming the molecular weight of 237.25 g/mol .
Synthesis and Reactivity
The most direct and common synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid is through the N-acetylation of its parent amino acid, 3-methoxy-DL-phenylalanine. This reaction is a robust and well-established transformation in organic chemistry.
// Nodes Start [label="3-methoxy-DL-phenylalanine\n+ Acetic Anhydride", fillcolor="#FBBC05"]; Reaction [label="Reaction Vessel\n(Aqueous Base, 0°C to RT)", shape=cylinder, fillcolor="#FFFFFF"]; Quench [label="Acidic Quench\n(e.g., HCl to pH 2-3)"]; Precipitation [label="Precipitation of Product", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolation [label="Filtration & Washing"]; Drying [label="Drying under Vacuum"]; Product [label="Pure 2-Acetamido-3-(3-methoxyphenyl)propanoic acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reaction [label="Charge Reagents"]; Reaction -> Quench [label="Reaction Complete"]; Quench -> Precipitation; Precipitation -> Isolation; Isolation -> Drying; Drying -> Product; } end_dot Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: N-Acetylation
This protocol describes a standard procedure for the synthesis of the title compound.
Rationale: The reaction utilizes acetic anhydride as the acetylating agent. A mild base, such as sodium bicarbonate, is used to neutralize the acetic acid byproduct and maintain a pH that keeps the starting amino acid's amine group nucleophilic without promoting significant hydrolysis of the anhydride. The reaction is initiated at a low temperature to control the initial exotherm.
Methodology:
-
Dissolution: Dissolve 3-methoxy-DL-phenylalanine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (3.0 eq). Stir the mixture in an ice bath (0-5 °C).
-
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirring solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture again in an ice bath and slowly acidify to pH 2-3 by adding 2 M hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The final product can be further purified by recrystallization if necessary.
Biological Context and Applications in Drug Discovery
While specific biological activities of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid are not extensively documented in public literature, its structural class—N-acetylated and non-canonical amino acids—is of significant interest in drug discovery.[5][6]
Expertise & Insights:
-
Metabolic Stability: The N-acetylation of an amino group is a key strategy in medicinal chemistry to block a primary metabolic site.[7] The acetyl group prevents deamination and can increase the compound's half-life in vivo, a desirable property for therapeutic agents.
-
Improved Permeability: By masking the zwitterionic nature of the parent amino acid, N-acetylation generally increases a molecule's lipophilicity. This can enhance its ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.
-
Chiral Building Block: As a derivative of a non-canonical amino acid, this compound serves as a valuable chiral building block.[5] It can be incorporated into peptides or small molecules to introduce specific conformational constraints or to probe interactions with biological targets like enzymes or receptors. The 3-methoxyphenyl moiety is a common feature in many known bioactive compounds, often participating in hydrophobic or π-stacking interactions within a binding pocket.[8]
-
Potential as an Intermediate: This compound could serve as a key intermediate in the synthesis of more complex molecules, including enzyme inhibitors or receptor modulators.[9] The carboxylic acid and amide functionalities provide handles for further chemical modification.
// Nodes Molecule [label="2-Acetamido-3-(3-methoxyphenyl)\npropanoic acid", shape=ellipse, fillcolor="#FBBC05"]; Role1 [label="Chiral Building Block\n(Peptidomimetics)"]; Role2 [label="Metabolically Stable\nPharmacophore"]; Role3 [label="Intermediate for\nLead Compound Synthesis"]; Application1 [label="Enzyme Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Application2 [label="Receptor Modulators", fillcolor="#34A853", fontcolor="#FFFFFF"]; Application3 [label="CNS-Targeted Agents", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Molecule -> Role1; Molecule -> Role2; Molecule -> Role3; Role1 -> Application1; Role2 -> Application2; Role2 -> Application3; Role3 -> Application1; Role3 -> Application2; } end_dot Caption: Potential roles and applications in drug development.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Acetamido-3-(3-methoxyphenyl)propanoic acid.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Use in a well-ventilated area, preferably a fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]
-
In case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin: Wash off immediately with soap and plenty of water.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
(2R)-2-acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 10558933. PubChem. [Link]
-
2-Acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 18918048. PubChem. [Link]
-
The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC. [Link]
-
Material Safety Data Sheet - DL-Phenylalanine. West Liberty University. [Link]
-
Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. ResearchGate. [Link]
-
3-(3-Methoxyphenyl)propanoic acid. NIST WebBook. [Link]
-
(-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184. PubChem. [Link]
-
The Natural Products Magnetic Resonance Database NP-MRD for 2025. OSTI.gov. [Link]
-
3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750. PubChem. [Link]
-
1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 18918048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- 5. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. westliberty.edu [westliberty.edu]
- 13. fishersci.com [fishersci.com]
